5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production methods for isoxazoles often focus on eco-friendly and metal-free synthetic routes due to the high costs, low abundance, and toxicity associated with metal-catalyzed reactions. These methods aim to reduce waste and simplify the separation of reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization.
Reduction: Reduction reactions involving the isoxazole ring.
Substitution: Substitution reactions with different functional groups on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include Cu(I) acetylides, nitrile oxides, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions often involve moderate temperatures and the presence of catalysts such as Cu(I) or Ru(II) .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to bind to biological targets based on its chemical diversity, which allows it to exert various biological effects . The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C11H7F2NO4 |
---|---|
Molecular Weight |
255.17 g/mol |
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO4/c12-11(13)17-7-3-1-6(2-4-7)9-5-8(10(15)16)14-18-9/h1-5,11H,(H,15,16) |
InChI Key |
HNFZOIPVBBBHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.